Volonomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Volonomycin is a naturally occurring dodecadepsipeptide antibiotic produced by various species of the genus Streptomyces, notably Streptomyces fulvissimus . It is a member of the group of natural neutral ionophores, which are compounds that facilitate the transport of ions across lipid membranes. This compound is highly selective for potassium ions over sodium ions, making it a valuable tool in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Volonomycin is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The synthesis involves the assembly of three moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid, which are linked alternately to form a 36-membered ring . The reaction conditions typically involve the use of specific enzymes that catalyze the formation of amide and ester bonds, resulting in the cyclic structure of this compound.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Volonomycin undergoes several types of chemical reactions, including complexation with metal ions, particularly potassium ions. This complexation is highly selective and occurs under mild conditions, making this compound an effective ionophore .

Common Reagents and Conditions: The complexation reactions typically involve the use of potassium salts, such as potassium chloride or potassium perchlorate, in aqueous or organic solvents. The reaction conditions are generally mild, with the complexation occurring at room temperature .

Major Products: The major product of these reactions is the this compound-potassium complex, which is highly stable and can be used in various biochemical applications .

Scientific Research Applications

Volonomycin has a wide range of scientific research applications, including:

Mechanism of Action

Volonomycin functions as a potassium-specific transporter by facilitating the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient . The compound forms a complex with potassium ions, which is then transported across the membrane. This process is highly selective for potassium ions over sodium ions, due to the specific binding interactions between this compound and potassium .

Comparison with Similar Compounds

Volonomycin is unique among ionophores due to its high selectivity for potassium ions. Similar compounds include:

This compound’s unique structure and high selectivity for potassium ions make it a valuable tool in various scientific and industrial applications.

Biological Activity

Volonomycin, a member of the class of ionophores, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is a cyclic peptide that acts primarily as a potassium ionophore. Its unique structure allows it to selectively transport potassium ions across biological membranes, disrupting ion gradients essential for cellular function. This property underpins many of its biological activities.

The primary mechanism through which this compound exerts its effects is by forming complexes with potassium ions (K+). This complex can integrate into lipid bilayers, facilitating the transport of K+ ions across membranes. The resulting disruption of the membrane potential leads to various cellular consequences, including:

- Cell Death : The dissipation of the membrane potential can trigger apoptotic pathways in susceptible cells.

- Inhibition of Protein Synthesis : Studies have shown that this compound can inhibit protein synthesis at the elongation stage, further contributing to its cytotoxic effects .

Biological Activities

This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including:

- Bacteria : Effective against Mycobacterium tuberculosis, it serves as an antibiotic by disrupting potassium homeostasis in bacterial cells.

- Fungi : Its antifungal activity has been noted in several studies, making it a potential candidate for treating fungal infections.

Antitumor Effects

Recent research indicates that this compound may have antitumor properties. By inducing apoptosis in cancer cells through ion transport disruption, it presents a novel approach to cancer therapy .

Neuroprotective Effects

Emerging evidence suggests that this compound may play a role in neuroprotection. It has been implicated in promoting mitophagy, which is beneficial for conditions like Parkinson’s and Alzheimer’s diseases. This activity is thought to be linked to its ability to modulate mitochondrial function and promote cellular health .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts. Below are key findings summarized in table format:

Future Directions

The ongoing research into this compound's biological activity highlights its potential as a therapeutic agent across multiple domains. Future studies are warranted to:

- Explore its efficacy in clinical settings for infectious diseases and cancer.

- Investigate its safety profile and possible side effects in long-term use.

- Understand the full range of its mechanisms at the molecular level.

Properties

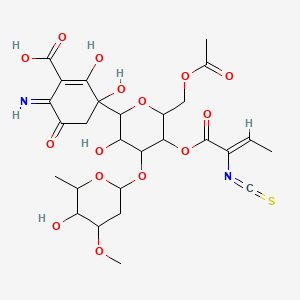

Molecular Formula |

C27H34N2O15S |

|---|---|

Molecular Weight |

658.6 g/mol |

IUPAC Name |

3-[6-(acetyloxymethyl)-3-hydroxy-4-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C27H34N2O15S/c1-5-12(29-9-45)26(37)44-21-15(8-40-11(3)30)42-24(27(38)7-13(31)18(28)17(23(27)34)25(35)36)20(33)22(21)43-16-6-14(39-4)19(32)10(2)41-16/h5,10,14-16,19-22,24,28,32-34,38H,6-8H2,1-4H3,(H,35,36)/b12-5-,28-18? |

InChI Key |

JDQIPVJZDQWDSX-ITVONCJVSA-N |

Isomeric SMILES |

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |

Canonical SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.